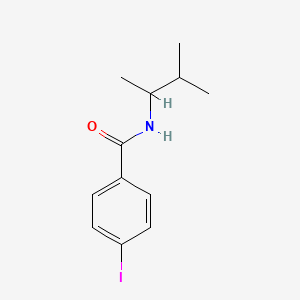
4-iodo-N-(3-methylbutan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N-(3-methylbutan-2-yl)benzamide is a chemical compound that belongs to the benzamide class. Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry. This compound, with the molecular formula C12H16INO, is characterized by the presence of an iodine atom attached to the benzene ring and a branched alkyl chain attached to the amide nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(3-methylbutan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 4-iodobenzoic acid with 3-methylbutan-2-amine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-iodo-N-(3-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The alkyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
Substitution: Products such as azido or cyano derivatives.
Reduction: Corresponding amines.
Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
4-iodo-N-(3-methylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 4-iodo-N-(3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
- N-(3-methylbutan-2-yl)-4-nitrobenzamide
- 4-chloro-N-(3-methylbutan-2-yl)benzamide
Uniqueness
4-iodo-N-(3-methylbutan-2-yl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions that other halogens or substituents may not facilitate, making this compound particularly valuable in certain applications .
Propiedades
Fórmula molecular |
C12H16INO |
|---|---|
Peso molecular |
317.17 g/mol |
Nombre IUPAC |
4-iodo-N-(3-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H16INO/c1-8(2)9(3)14-12(15)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H,14,15) |
Clave InChI |
JFVFBURAOMAOPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NC(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















